molecular formula C15H21NO8 B14045547 Ethyl 3,4-bis(2-methoxyethoxy)-5-nitrobenzoate

Ethyl 3,4-bis(2-methoxyethoxy)-5-nitrobenzoate

Cat. No.: B14045547
M. Wt: 343.33 g/mol
InChI Key: BGZTVZFNYDLGPM-UHFFFAOYSA-N
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Description

Ethyl 4,5-bis(2-methoxyethoxy)-3-nitrobenzoate is an organic compound characterized by its ethyl, methoxyethoxy, and nitro functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-bis(2-methoxyethoxy)-3-nitrobenzoate typically involves the esterification of 4,5-bis(2-methoxyethoxy)-3-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Mechanism of Action

Properties

Molecular Formula

C15H21NO8

Molecular Weight

343.33 g/mol

IUPAC Name

ethyl 3,4-bis(2-methoxyethoxy)-5-nitrobenzoate

InChI

InChI=1S/C15H21NO8/c1-4-22-15(17)11-9-12(16(18)19)14(24-8-6-21-3)13(10-11)23-7-5-20-2/h9-10H,4-8H2,1-3H3

InChI Key

BGZTVZFNYDLGPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OCCOC)OCCOC)[N+](=O)[O-]

Origin of Product

United States

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